molecular formula C9H8ClN B048529 5-Chloro-1-methylindole CAS No. 112398-75-1

5-Chloro-1-methylindole

Cat. No. B048529
M. Wt: 165.62 g/mol
InChI Key: UAUJZFNYIBXEDG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Chloro-1-methylindole and its analogues has been explored through various chemical reactions, including halogen-halogen exchange reactions and modifications of existing indole structures. For example, a large-scale and commercially feasible synthesis method for 5-chloroindole and its 3-substituted analogues has been described, involving a halogen - halogen exchange reaction from 5-bromoindole using cuprous chloride and dipolar aprotic solvent N-methyl-2-pyrrolidone in one pot with good yields (Keetha et al., 2011). This method highlights the accessibility of 5-Chloro-1-methylindole derivatives through efficient synthetic routes.

Molecular Structure Analysis

The molecular structure of 5-Chloro-1-methylindole has been characterized through various spectroscopic techniques, including X-ray crystallography. For instance, the crystal structure of a substituted 3-anilinoindole, closely related to 5-Chloro-1-methylindole, was elucidated, revealing insights into the geometric parameters and electronic structure of such compounds (Ferruti et al., 1972).

Scientific Research Applications

  • Antitumor Activity : Derivatives of indole, including those related to 5-Chloro-1-methylindole, have shown potential antitumor activity. For instance, compounds like 5-methoxy- and 5-hydroxy-2-chloro-3-formyl-6-methylindole derivatives exhibited antitumor effects against P388 leukemia in mice (Andreani et al., 1979).

  • Corrosion Inhibition : Compounds such as 5-Amino- and 5-chloro-indole, closely related to 5-Chloro-1-methylindole, have been found to effectively inhibit mild steel corrosion in acidic environments. Their inhibitory effect was particularly notable at higher concentrations and temperatures up to 35°C (Moretti et al., 1996).

  • Antibacterial Applications : Studies have shown that 5-methylindole, a compound structurally similar to 5-Chloro-1-methylindole, can enhance the efficacy of aminoglycosides against gram-positive bacteria, suggesting its potential as an antibacterial agent or adjuvant in combating antibiotic resistance (Sun et al., 2020); (Li et al., 2022).

  • Chemical Synthesis : Chloroacetone-based synthesis methods have been developed for 3-methylindoles, leading to the high yield conversion of similar compounds into useful oxindole derivatives, highlighting its application in synthetic chemistry (Underwood et al., 1992).

  • Neurological Studies : Compounds like P-chloroamphetamine and some chloroindoles, closely related to 5-Chloro-1-methylindole, have been studied for their effects on serotonin levels in the brain. Such research has implications for understanding neurotoxic effects and the mechanism of action of these compounds (Ad & Gál, 1976).

  • Drug Discovery : Synthesis of S-3-(1-methylindole)methyl derivatives of 5′-deoxy-5′-thioadenosine has been demonstrated, indicating potential applications in drug discovery and pharmacological research (Benghiat & Crooks, 1983).

  • Material Science : Research in materials science has demonstrated the potential of high-quality poly(5-methylindole) films, related to 5-Chloro-1-methylindole, for applications due to their good fluorescence properties, electrochemical behavior, and thermal stability (Xu et al., 2006).

Safety And Hazards

According to the safety data sheet, immediate medical attention is required if there is any contact with the skin or eyes . It is also advised to avoid dust formation, breathing mist, gas or vapours .

Future Directions

It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

5-chloro-1-methylindole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClN/c1-11-5-4-7-6-8(10)2-3-9(7)11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUJZFNYIBXEDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC2=C1C=CC(=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30445985
Record name 5-Chloro-1-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-1-methylindole

CAS RN

112398-75-1
Record name 5-Chloro-1-methylindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30445985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

According to the procedure of Preparation 13 (a), except substituting 5-chloroindole for the 3-methylindole, the title compound (2.0 g, 91%) was obtained as an amber oil: MS (ES) m/e 166.0 (M+H)+.
[Compound]
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Yield
91%

Synthesis routes and methods II

Procedure details

In an oven dried, nitrogen purged, 3 neck, 50 mL round bottom flask, 1.00 g (6.60 mmol) of 5-chloroindole in 10 mL of dry dimethylformamide is reacted with 0.260 g (6.60 mmol) of 60% sodium hydride dispersed in mineral oil at room temperature for 4 h. 0.411 mL (6.60 mmol) of iodomethane is added and the reaction is allowed to stir at room temperature 15 h. The reaction is quenched with 50 mL of water, extracted 3×50 mL of ethyl acetate, dried (MgSO4), and concentrated. The crude product is purified by chromatography using hexanes:ethyl acetate as a solvent system to obtain 0.545 g of the title compound, 50% yield. MS, ES=166.0 (M+1); 1H NMR (DMSO-d6) δ 7.567-7.564 (m, 1H); 7.453-7.431 (m, 1H); 7.381-7.374 (m, 1H); 7.131-7.105 (m, 1H); 6.393-6.386 (m, 1H); 2.768 (s, 3H) ppm.
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1 g
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0.26 g
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10 mL
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0.411 mL
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Yield
50%

Synthesis routes and methods III

Procedure details

To room temperature solution of 5-chloroindole (4.97 g) in dry DMF (40 mL) was added potassium hydroxide pellets (2.76 g) and stirred 1 h until most of the solid dissolved. The resulting mixture was cooled to 0° C. in an ice bath and iodomethane (2.45 mL) was added dropwise and later stirred overnight at room temperature under argon. The reaction mixture was poured into water and extracted twice with ETOAc. The combined ETOAc portions were combined, washed with water, dried over magnesium sulfate, concentrated, and flash chromatographed with 10% ETOAc/Hexane to give 1-methyl-5-chloroindole as a pink liquid (5.43 g).
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4.97 g
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40 mL
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2.45 mL
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Synthesis routes and methods IV

Procedure details

In DMF (65 ml) was dissolved 5-chloroindole (5.00 g, 33.0 mmol), followed by the addition of sodium hydride (60% in oil, 1.45 g, 36.3 mmol) in portions under stirring at 0° C. After the reaction mixture was stirred further for 30 minutes at the same temperature, methyl iodide (2.46 ml, 39.6 mmol) was added. The resulting mixture was stirred at 0° C. for 30 minutes. Ice water was added to the reaction mixture, followed by extraction with ethyl acetate. The extract was washed with saturated brine, dried over anhydrous sodium sulfate, and distilled under reduced pressure to remove the solvent. The residue was purified by chromatography on a silica gel column, whereby from n-hexane-ethyl acetate (3:1, v/v) eluate fractions, 5-chloro-1-methylindole (5.89 g, 100%) was obtained as a yellow oil.
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1.45 g
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2.46 mL
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Ice water
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5 g
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65 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
15
Citations
S INABA, M AKATSU, T HIROHASHI… - Chemical and …, 1976 - jstage.jst.go.jp
… Ethyl 5-Chloro-1-methylindole-2-carboxylate (IIa)————To a stirred solution of the ester Ia (10g) in 60 m1 of dimethylformamide was added 1.77 g of 63% NaH oil dispersion. To this …
Number of citations: 11 www.jstage.jst.go.jp
RM Moriarty, YY Ku, US Gill - Organometallics, 1988 - ACS Publications
(j? 5-Cyclopentadienyl) tris (acetonitrile) ruthenium (II) hexafluorophosphate undergoes smooththermal ligand exchange reaction with a variety of indole substrates to yield new …
Number of citations: 47 pubs.acs.org
U Tilstam - Organic Process Research & Development, 2012 - ACS Publications
… Under identical conditions, 5-chloro indole (19) gave a complete conversion, and the product, 5-chloro-1-methylindole (20), was obtained in 86% yield (Table 3, entry 8). …
Number of citations: 23 pubs.acs.org
M Setoguchi, S Iimura, Y Sugimoto, Y Yoneda… - Bioorganic & medicinal …, 2012 - Elsevier
For the purpose of obtaining orally potent VLA-4 inhibitors, we have carried out structural modification of the (N′-phenylureido)phenyl group in compound 1, where the group was …
Number of citations: 11 www.sciencedirect.com
S Zhang, Y Han, J He, Y Zhang - The Journal of Organic …, 2018 - ACS Publications
Without the addition of any additives and production of any small molecules, C3-borylated indoles and transfer hydrogenated indolines have been simultaneously achieved by a B(C 6 F …
Number of citations: 45 pubs.acs.org
JC Timmerman, WW Schmitt, RA Widenhoefer - Organic letters, 2016 - ACS Publications
… The reaction of 1-benzylindole with 2a was sluggish and gave poor selectivity for the anti-Markovnikov hydroarylation product while reaction of 5-chloro-1-methylindole with 2a gave …
Number of citations: 24 pubs.acs.org
GS Basarab, PJ Hill, A Rastagar… - Bioorganic & medicinal …, 2008 - Elsevier
… Condensations to form hydrazones 4 were investigated with three commercial aldehydes (5-chloroindole-3-carboxaldehyde, 5-chloro-1-methylindole-3-carboxaldehyde, and 6-…
Number of citations: 41 www.sciencedirect.com
RJ Myerson - 2017 - etheses.bham.ac.uk
This thesis reports the Structure Activity Relationship study that was performed upon the 5-substituted-indole core as a means to identify Negative Allosteric Modulators of the human 5-…
Number of citations: 3 etheses.bham.ac.uk
A Kumar, M Kumar, AK Verma - The Journal of Organic Chemistry, 2020 - ACS Publications
… 6i, 1-methylindole 6j, 5-bromo-1-methylindole 7l, 5-chloro-1-methylindole 6l, and 2-(3-methyl-1H-… It is noteworthy that 5-bromo-1-methylindole 7l and 5-chloro-1-methylindole 6l afforded …
Number of citations: 12 pubs.acs.org
Y Han, S Zhang, J He, Y Zhang - ACS Catalysis, 2018 - ACS Publications
… With 5-chloro-1-methylindole (1h) as substrate, the corresponding adduct 8h could be successfully isolated and characterized by both NMR spectroscopy (Figures S3 and S4) and X-ray …
Number of citations: 30 pubs.acs.org

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